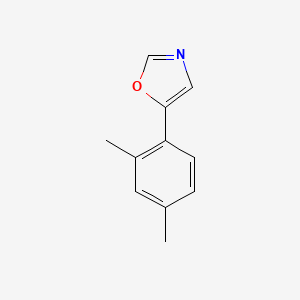

5-(2,4-Dimethylphenyl)oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry in Organic Synthesis

The study of oxazole chemistry has a rich history, with the first synthesis of the parent heterocycle reported in 1947. osi.lv However, the groundwork was laid much earlier. The first synthesis of an oxazole derivative, 2-methyl oxazole, was accomplished in 1876, and the discovery of oxazole as a structural component of the antibiotic penicillin during World War I brought the moiety into prominence. vulcanchem.com The evolution of synthetic methodologies has been central to the exploration of oxazole derivatives. Several classical name reactions form the bedrock of oxazole synthesis.

The Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), involves the intramolecular cyclodehydration of 2-acylamino-ketones, typically using a strong acid like sulfuric acid. semanticscholar.orgresearchgate.netnih.govresearchgate.net Another cornerstone is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. nih.govmdpi.com This method constructs the oxazole ring from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. researchgate.netnih.gov A significant modern advancement came with the van Leusen reaction in 1972, which utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles in a versatile and high-yield process. dergipark.org.trthieme-connect.comorganic-chemistry.orgtandfonline.com These and other methods, such as the Bredereck and Erlenmeyer-Plöchl reactions, have continuously evolved, with modern adaptations focusing on green chemistry principles and metal-catalyzed approaches to create highly functionalized oxazoles. tandfonline.comnih.govdergipark.org.tr

Table 1: Foundational Synthetic Methods for Oxazole Rings

| Synthesis Method | Precursors | Key Reagents/Conditions | Substitution Pattern Achieved | Year Described |

|---|---|---|---|---|

| Fischer Oxazole Synthesis | Aldehyde Cyanohydrin, Aldehyde | Anhydrous Hydrochloric Acid | 2,5-Disubstituted | 1896 nih.govmdpi.com |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Cyclodehydrating Agent (e.g., H₂SO₄) | 2,4,5-Trisubstituted | 1909/1910 semanticscholar.orgnih.gov |

| van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted | 1972 thieme-connect.comtandfonline.comijabbr.com |

| Bredereck Reaction | α-Haloketone, Amide | Heat | 2,4-Disubstituted | 1950s-1960s dergipark.org.tr |

Structural Significance of Oxazole Heterocycles in Advanced Chemical Architectures

The oxazole ring is not merely a synthetic curiosity; it is a recurring and vital structural motif in a vast number of natural products and synthetic molecules with significant biological activity. uminho.ptamazonaws.comnih.gov Its presence in a molecule can confer conformational rigidity and stability, and its heteroatoms can participate in crucial hydrogen bonding and other interactions with biological macromolecules like enzymes and receptors. biointerfaceresearch.com The oxazole ring is considered a bioisostere of ester and amide groups, offering similar spatial and electronic properties but with improved metabolic stability. rsc.org

This structural importance is evident in the diversity of oxazole-containing compounds. They are found in marine alkaloids with potent cytotoxic or antiviral properties, such as hennoxazole A and those isolated from marine sponges. amazonaws.comias.ac.in In medicinal chemistry, the oxazole scaffold is present in approved drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid. vulcanchem.comorganic-chemistry.org The ability to readily functionalize the oxazole ring at its 2, 4, and 5 positions allows chemists to fine-tune the steric and electronic properties of a molecule, making it a key building block in the design of novel therapeutics. vulcanchem.comtandfonline.com Beyond medicine, oxazole-based polymers and dyes have found applications in materials science, for example, as emissive materials in organic light-emitting diodes (OLEDs). rsc.org

Rationale for Dedicated Research on 5-(2,4-Dimethylphenyl)oxazole and Related Substituent Patterns

The specific compound This compound consists of an oxazole core with a 2,4-dimethylphenyl group attached at the 5-position. vulcanchem.com While extensive research on this exact molecule is not widely published, the rationale for its investigation can be inferred from the known properties of its constituent parts: the 5-aryloxazole core and the 2,4-dimethylphenyl substituent.

The 5-aryloxazole framework is a common feature in pharmacologically active compounds. semanticscholar.orgnih.gov The rationale for focusing on the 2,4-dimethylphenyl substitution pattern is rooted in its ability to modulate a compound's physicochemical properties in a beneficial way. The two methyl groups are electron-donating and significantly increase the lipophilicity (fat-solubility) of the molecule. vulcanchem.com This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system. vulcanchem.com

Furthermore, the steric bulk and electronic nature of the 2,4-dimethylphenyl group influence how the molecule fits into and interacts with the active sites of target proteins. vulcanchem.com Research on other heterocyclic scaffolds bearing this substituent has revealed a range of important biological activities, as summarized in the table below. For instance, semicarbazones with a 2,4-dimethylphenyl group have been investigated as anticonvulsant agents acting on the GABAergic system. researchgate.net In other studies, benzimidazole (B57391) derivatives with this moiety showed potent anticancer activity, and furan (B31954) derivatives exhibited antibacterial properties. amazonaws.com The dimethylphenyl substitution is thought to enhance hydrophobic interactions within enzyme binding pockets, such as those in cyclooxygenase (COX) enzymes, suggesting a potential role for this compound as an anti-inflammatory agent. vulcanchem.com

Table 2: Reported Biological Activities of Compounds Containing the 2,4-Dimethylphenyl Moiety

| Heterocyclic Core | Compound Class | Reported Biological Activity | Potential Implication for Research |

|---|---|---|---|

| Tetrazole | 1-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone | Anticholinesterase Activity | Neurodegenerative Disease Treatment dergipark.org.tr |

| Semicarbazone | N4-(2,4-dimethylphenyl) semicarbazones | Anticonvulsant (GABA-mediated) | Epilepsy Treatment researchgate.net |

| Benzimidazole | N-(2,4-Dimethylphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Anticancer (Cytotoxic) | Oncology |

| Aniline (B41778) Derivative | [2-(2,4-dimethylphenylthio)phenyl] aniline amides | Antitubercular | Infectious Disease Treatment |

| Furan | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Antibacterial (vs. E. coli) | Antimicrobial Drug Development amazonaws.com |

Overview of Research Directions for this compound Investigations

Based on the established significance of the oxazole core and the demonstrated bioactivity of the 2,4-dimethylphenyl substituent in other molecular contexts, several clear research directions emerge for this compound and its derivatives.

First, synthesis and characterization remain fundamental. While synthetic routes can be proposed based on established methods like the van Leusen or Perkin reactions starting from 2,4-dimethylbenzaldehyde (B100707), optimizing these syntheses for high yield and purity is a key first step. vulcanchem.comnih.gov Detailed spectroscopic characterization would be necessary to confirm its structure.

Second, a primary avenue of investigation would be in medicinal chemistry . Given the structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) and the predicted hydrophobic interactions, a major focus would be evaluating its inhibitory activity against COX-1 and COX-2 enzymes. vulcanchem.com Its enhanced lipophilicity suggests potential for development as a topical NSAID with good skin permeability or as an agent for treating neuroinflammation. vulcanchem.com

Third, building on findings from related compounds, broader biological screening is warranted. This includes evaluating its potential as an anticancer agent against various cell lines, as an anticonvulsant, and as an antimicrobial agent. researchgate.net

Finally, this compound serves as a scaffold for further chemical modification . Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substituents on either the phenyl or oxazole ring, would be crucial for optimizing potency and selectivity towards a specific biological target. This could lead to the development of highly specialized lead compounds for drug discovery. vulcanchem.com

Table 3: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value / Characteristic Signal | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | vulcanchem.com |

| Molecular Weight | 173.21 g/mol | vulcanchem.com |

| LogP (Lipophilicity) | ~3.2 | vulcanchem.com |

| ¹H NMR | 7.2–8.1 ppm (aryl H), 2.3–2.6 ppm (CH₃) | vulcanchem.com |

| ¹³C NMR | 150–160 ppm (C=N), 125–140 ppm (aryl C) | vulcanchem.com |

| IR Spectroscopy | ~1650 cm⁻¹ (C=N stretch), ~3100 cm⁻¹ (aromatic C-H stretch) | vulcanchem.com |

Data are inferred from computational predictions and analysis of structurally analogous compounds.

Structure

3D Structure

Properties

CAS No. |

243455-54-1 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(2,4-dimethylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3 |

InChI Key |

IURMPDFUUFVEQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,4 Dimethylphenyl Oxazole and Its Analogues

Classical and Named Reactions for Oxazole (B20620) Ring Construction

Several well-established named reactions provide reliable pathways to the oxazole core. These methods have been refined over the years and remain fundamental in the synthesis of substituted oxazoles.

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a powerful one-step method for preparing 5-substituted oxazoles. ijpsonline.comorganic-chemistry.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org For the synthesis of 5-(2,4-Dimethylphenyl)oxazole, 2,4-dimethylbenzaldehyde (B100707) would serve as the aldehyde component.

The reaction mechanism is initiated by the deprotonation of TosMIC, which then attacks the aldehyde. wikipedia.orgyoutube.com The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent base-promoted elimination of the tosyl group leads to the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

| Reactants | Reagents | Product | Notes |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-substituted oxazole | A versatile one-pot synthesis. ijpsonline.comnrochemistry.com |

| 2,4-Dimethylbenzaldehyde, TosMIC | K₂CO₃, Methanol | This compound | Specific application for the target compound. |

Variants of this reaction exist, such as the Van Leusen three-component reaction, which utilizes an aldehyde and an amine to form an aldimine in situ, leading to the synthesis of imidazoles. organic-chemistry.orgwikipedia.org

Robinson-Gabriel Synthesis and Acid-Promoted Cyclizations

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino ketones using acidic conditions. synarchive.comwikipedia.orgpharmaguideline.com This reaction was independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century. synarchive.com The required 2-acylamino ketone precursor can be synthesized via the Dakin-West reaction. wikipedia.org

To synthesize a 5-(2,4-dimethylphenyl) substituted oxazole via this route, the corresponding 2-acylamino ketone bearing the 2,4-dimethylphenyl group would be required. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. pharmaguideline.comijpsonline.com The mechanism involves protonation of the acylamino ketone, followed by cyclization and subsequent dehydration to yield the oxazole ring. ijpsonline.com Yields can sometimes be low with certain dehydrating agents, but can be improved by using polyphosphoric acid. ijpsonline.comijpsonline.com

| Starting Material | Dehydrating Agent | Product | Reference |

| 2-Acylamino ketone | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted oxazole | pharmaguideline.comijpsonline.com |

| 2-Acylamino ketone | Polyphosphoric acid | 2,5-Disubstituted oxazole | ijpsonline.comijpsonline.com |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The cyanohydrin itself is typically derived from another aldehyde. wikipedia.org For the synthesis of an analogue of this compound, one of the aromatic reactants would incorporate the 2,4-dimethylphenyl moiety.

The reaction proceeds by dissolving the reactants in a solvent like dry ether and passing dry hydrogen chloride gas through the solution. wikipedia.org The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. wikipedia.org This is followed by cyclization and dehydration to form the oxazole ring. ijpsonline.comwikipedia.org While generally used for aromatic reactants, there are instances of its use with aliphatic compounds. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent | Product |

| Cyanohydrin | Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole |

| Mandelic acid nitrile | Benzaldehyde | Anhydrous HCl | 2,5-Diphenyloxazole |

Bredereck Reaction Applications

The Bredereck reaction offers a pathway to synthesize oxazole derivatives by reacting α-haloketones with amides or formamide (B127407). ijpsonline.comijpsonline.comslideshare.net This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com An improved version of this reaction uses α-hydroxyketones as the starting material. ijpsonline.com The reaction of α-haloketones with formamide can sometimes yield both imidazoles and oxazoles. researchgate.net

To apply this to a 5-(2,4-dimethylphenyl) analogue, an appropriately substituted α-haloketone would be reacted with an amide. This process is considered an efficient and economical route for oxazole synthesis. ijpsonline.com

Cycloisomerization Reactions of Propargyl Amides

A more modern approach to oxazole synthesis involves the cycloisomerization of propargyl amides. ijpsonline.comscispace.com This method can be mediated by various catalysts, including silica (B1680970) gel, gold catalysts, or Brønsted acids, and is effective for producing polysubstituted oxazoles under mild conditions. ijpsonline.comacs.orgorganic-chemistry.org The reaction generally proceeds with high efficiency. ijpsonline.com

The synthesis starts with the cyclization of the propargyl amide to an oxazoline intermediate, which then isomerizes to the final oxazole product. ijpsonline.com Gold-catalyzed versions of this reaction have been extensively studied, with the mechanism involving the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack by the amide oxygen. researchgate.netrsc.org The choice of catalyst and reaction conditions can influence the outcome, sometimes leading to dihydrooxazoles instead of oxazoles. researchgate.networktribe.com

| Starting Material | Catalyst | Product | Key Features |

| Propargyl amides | Silica gel | Polysubstituted oxazoles | Mild conditions, high efficiency. ijpsonline.comacs.org |

| Propargyl amides | Gold catalysts (e.g., Au(I), Au(III)) | Substituted oxazoles | Atom-economic, tolerates various functional groups. researchgate.netacs.orgmdpi.com |

| Propargylic alcohols and amides | p-Toluenesulfonic acid (PTSA) | Substituted oxazoles | One-pot tandem reaction. organic-chemistry.org |

Oxidation Strategies from Oxazoline Precursors

Oxazoles can be synthesized through the oxidation of oxazoline precursors. researchgate.net Oxazolines are readily prepared from sources like β-hydroxy amides. scispace.comrsc.org Several oxidizing agents have been employed for this transformation.

One common method involves the use of manganese dioxide (MnO₂). rsc.orgnih.gov This has been shown to be effective for the oxidation of 2-aryl-substituted oxazolines, which can be performed under flow conditions, offering advantages in terms of safety and purification. rsc.org Other reagents used for the oxidation of oxazolines include copper(I) and copper(II) salt mixtures (a modification of the Kharasch-Sosnovsky reaction), N-bromosuccinimide (NBS) under photolytic conditions, and nickel peroxide. acs.orgnih.govresearchgate.net The choice of oxidant can be crucial and may depend on the substituents present on the oxazoline ring. acs.org For instance, the Kharasch-Sosnovsky reaction modification is particularly effective for oxazolines with a carboalkoxy group at the C-4 position. acs.orgnih.gov

| Oxazoline Precursor | Oxidizing Agent | Product | Reference |

| 2-Aryl-substituted oxazolines | Manganese dioxide (MnO₂) | 2-Aryl-substituted oxazoles | rsc.org |

| 2-Alkyl-4-carbomethoxyoxazolines | Cu(I)/Cu(II) salts | 2-Alkyl-4-carbomethoxyoxazoles | acs.orgnih.gov |

| 2-Alkyl-4-carbomethoxyoxazolines | N-Bromosuccinimide (NBS)/light | 2-Alkyl-4-carbomethoxyoxazoles | acs.org |

Erlenmeyer-Plochl and Davidson Reaction Approaches

The Erlenmeyer-Plochl reaction, first described in 1883, represents a foundational method for the synthesis of oxazolones, which are key intermediates for oxazole derivatives. researchgate.net This reaction traditionally involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde—in this context, 2,4-dimethylbenzaldehyde—in the presence of acetic anhydride (B1165640) and a mild base like sodium acetate (B1210297). wikipedia.orgsci-hub.se The resulting product is an azlactone, specifically a 4-arylidene-2-substituted-5(4H)-oxazolone. researchgate.net This intermediate can then be further processed to yield the target oxazole. The classical Erlenmeyer reaction remains a widely utilized method for synthesizing 2-phenyloxazol-5(4H)-ones. sci-hub.se

The Davidson reaction is another classical approach to oxazole synthesis. tandfonline.com This method typically involves the cyclization of O-acylacyloins with ammonium (B1175870) acetate in a medium like glacial acetic acid to form the oxazole ring. researchgate.net It provides a direct route to the heterocyclic core, differing from the two-step azlactone intermediate pathway of the Erlenmeyer-Plochl synthesis.

Over the years, numerous modifications to the Erlenmeyer-Plochl reaction have been developed to improve yields and broaden its applicability, even to include aliphatic aldehydes. sci-hub.se These variations have explored different bases, catalysts, and reaction media, including the use of basic ionic liquids such as [bmIm]OH, which can facilitate the reaction at room temperature. sci-hub.sejocpr.com

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, modern synthetic strategies for oxazoles have increasingly focused on the principles of green chemistry. These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency compared to conventional methods. mdpi.comnih.gov

Green Chemistry Principles in Oxazole Synthesis

Green chemistry principles are being actively applied to the synthesis of oxazole derivatives to mitigate the environmental impact of chemical production. ijpsonline.com The core tenets involve designing processes that minimize or eliminate the use and generation of hazardous materials. nih.govmdpi.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, often resulting in higher product yields and purity. ijpsonline.commdpi.com The adoption of green protocols, such as microwave-assisted synthesis, sonication, and the use of novel solvent systems, represents a significant shift towards more sustainable chemical manufacturing. mdpi.comnih.gov Flow chemistry, which involves the continuous pumping of reagents through reactors, also embodies green principles by minimizing waste and integrating work-up steps into the process. cinz.nz

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages for the synthesis of oxazole derivatives. benthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods. benthamdirect.comnih.gov

For the synthesis of 5-substituted oxazoles, a highly efficient two-component [3+2] cycloaddition of a substituted aryl aldehyde (like 2,4-dimethylbenzaldehyde) with tosylmethyl isocyanide (TosMIC) can be performed in isopropanol (B130326) with potassium phosphate (B84403) as a base. nih.govresearchgate.net Under microwave irradiation at 65 °C, this reaction can proceed to completion in as little as 8 minutes, affording high yields. nih.govacs.org Researchers have demonstrated the scalability of this method, successfully performing gram-scale synthesis with yields remaining high (e.g., 96%). nih.govacs.org The Erlenmeyer synthesis of azalactones has also been adapted to microwave conditions, using catalysts like MgO/Al2O3 to drive the reaction between hippuric acid and an aldehyde. ijpsonline.com

| Reactants | Catalyst/Base | Solvent | Conditions | Time | Yield (%) | Reference |

| Aryl aldehyde, TosMIC | K₃PO₄ (2 equiv.) | Isopropanol | Microwave, 65°C, 350W | 8 min | 96 | nih.gov, acs.org |

| Hippuric acid, Aldehyde | MgO/Al₂O₃ | - | Microwave | - | - | ijpsonline.com |

| p-Substituted 2-bromoacetophenone, Urea | - | DMF | Microwave | - | - | ijpsonline.com |

Ultrasound-Promoted Reaction Conditions

This technique has been shown to be effective for various reactions leading to five-membered heterocycles. rsc.org For instance, the synthesis of 2,4,5-trisubstituted oxazoles can be achieved through a domino reaction of benzoin (B196080) and substituted benzylamines using 2-Iodoxybenzoic acid as an oxidant under ultrasound irradiation, providing excellent yields. ijpsonline.com The benefits of sonication include significantly shorter reaction times and often cleaner reactions with higher efficiency compared to silent (non-sonicated) processes. semanticscholar.orgpreprints.org For example, a catalyst-free synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine (B1172632) hydrochloride saw yields increase from 56-80% to 84-96% and reaction times drop from over an hour to 30-45 minutes when ultrasound was applied. preprints.org

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| One-pot, three-component | Pyrazole aldehydes, Methyl 4-methyl-3-oxovalerate, Hydroxylamine hydrochloride | Pyridine, aq. EtOH, RT, Ultrasound | - | 82-96 | rsc.org |

| Domino reaction | Benzoin, Substituted benzylamines | 2-Iodoxybenzoic acid, DMSO, 30°C, Ultrasound | - | Excellent | ijpsonline.com |

| Catalyst-free synthesis | 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochloride | EtOH, Ultrasound | 30-45 min | 84-96 | preprints.org |

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DES) are recognized as green reaction media due to their unique properties, including low volatility, high thermal stability, and recyclability. thieme-connect.com Their use can circumvent the need for volatile and often toxic organic solvents.

ILs, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been successfully employed in the one-pot van Leusen synthesis to produce 4,5-disubstituted oxazoles. thieme-connect.comorganic-chemistry.org This reaction combines TosMIC, an aldehyde, and an aliphatic halide in the ionic liquid, which can act as both the solvent and a promoter. ijpsonline.comorganic-chemistry.org A key advantage is the ability to recover and reuse the ionic liquid for multiple cycles without a significant drop in product yield. ijpsonline.comorganic-chemistry.org

Deep eutectic solvents, which are mixtures of components that form a eutectic with a melting point lower than the individual components, offer a biodegradable and inexpensive alternative. core.ac.uk A common DES is formed from choline (B1196258) chloride and urea. academie-sciences.fr These solvents have proven effective for the synthesis of 2-aminoxazole derivatives from the reaction of active methylene (B1212753) compounds and urea, serving as both the reaction medium and catalyst. academie-sciences.frresearchgate.net

| Green Solvent | Reaction Type | Reactants | Key Features | Reference |

| Ionic Liquid ([bmim]Br) | One-pot van Leusen | TosMIC, Aldehydes, Aliphatic halides | High yields; IL recyclable up to 6 times. | organic-chemistry.org, ijpsonline.com |

| Deep Eutectic Solvent (Choline chloride/Urea) | Three-component synthesis | Active methylene compounds, Urea, NBS | Catalyst-free; Good to excellent yields. | academie-sciences.fr |

| Imidazolium (B1220033) ILs | Suzuki Pd-mediated C-C coupling | Pre-synthesised oxazoles | Highly effective for C-C bond formation. | ijpsonline.com |

Electrochemical Synthesis and Oxidative Cyclization Reactions

Electrochemical synthesis is a sustainable methodology that uses electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. nih.govorganic-chemistry.org This approach is highly efficient for constructing polysubstituted oxazoles from readily available starting materials like aryl-substituted ketones and acetonitrile (B52724) at room temperature. organic-chemistry.orgchemistryviews.org The reaction often proceeds in a divided electrochemical cell using simple carbon-based electrodes. chemistryviews.org Mechanistic studies suggest a process involving anodic oxidation to generate a key intermediate, followed by cyclization. rsc.org This method is noted for its high efficiency, broad substrate scope, and good functional group tolerance. organic-chemistry.orgchemistryviews.org

Oxidative cyclization is a common and powerful strategy for forming the oxazole ring from an acyclic precursor. nih.gov These reactions can be catalyzed by various transition metals or be metal-free. A copper(II)-catalyzed oxidative cyclization of enamides allows for the synthesis of 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. nih.gov Alternatively, metal-free approaches using hypervalent iodine reagents, such as PhI(OTf)2, can promote the intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles in very short reaction times. organic-chemistry.org Palladium-catalyzed tandem oxidative cyclization of N-acyl enamides is another developed method that provides versatile substituted oxazole derivatives under mild conditions. rsc.org

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Electrochemical Synthesis | Ketones, Acetonitrile | Triphenylamine derivatives (catalyst), LiClO₄ (electrolyte) | Room temperature; No external chemical oxidant; High efficiency. | chemistryviews.org, organic-chemistry.org |

| Copper-Catalyzed Oxidative Cyclization | Enamides | CuBr₂ (catalyst), K₂S₂O₈ (oxidant) | Room temperature; Vinylic C-H functionalization. | nih.gov |

| Iodine(III)-Promoted Oxidative Cyclization | N-Styrylbenzamides | PhI(OTf)₂ (generated in situ) | Metal-free; Short reaction times (10-15 min); High yields. | organic-chemistry.org |

| Palladium-Catalyzed Oxidative Cyclization | N-Acyl enamides, Iodobenzenes | Palladium catalyst | Mild conditions; Forms versatile substituted oxazoles. | rsc.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of oxazoles, offering advantages in safety, efficiency, and scalability. ijpsonline.comdurham.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to traditional batch processes. researchgate.netucd.ie

One notable application of flow chemistry is the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk A fully automated meso-fluidic flow reactor has been developed for this purpose, enabling rapid on-demand synthesis. This system can incorporate on-chip mixing and columns of solid-supported reagents, streamlining the synthetic process. durham.ac.uk For instance, the cyclization of β-hydroxy amides to oxazolines, a key intermediate for oxazoles, has been achieved with over 99% conversion using Deoxo-Fluor in a continuous flow setup. ijpsonline.comacs.org The subsequent reaction can be quenched in-line, demonstrating the integration of multiple synthetic steps. ijpsonline.com

The photoisomerization of isoxazoles to oxazoles has also been adapted to a continuous flow process. ucd.ie Using a UV-photo-reactor, this transformation can be performed efficiently, providing access to a variety of di- and trisubstituted oxazoles. The robustness of this method was demonstrated by generating gram quantities of the desired product. ucd.ie

Table 1: Examples of Continuous Flow Synthesis of Oxazole Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Hydroxy amides | Deoxo-Fluor, 25°C | Oxazolines | >99% conversion | ijpsonline.com |

| Vinyl azides | Thermolysis, Bromoacetyl bromide, NaN3 | 2-(Azidomethyl)oxazoles | Good overall yields | beilstein-journals.org |

| Isoxazoles | UV irradiation (150 W lamp) | Oxazoles | High yields | ucd.ie |

| Alkylideneoxazoles | Molecular oxygen, AIBN, 70-100°C, 1-18 bar | Oxazole-hydroperoxide | Not specified | ijpsonline.comijpsonline.com |

Catalytic Methodologies for Oxazole Formation

Catalytic methods provide efficient and selective routes to the oxazole core, with both transition metals and organocatalysts playing crucial roles.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of oxazoles is no exception. researchgate.net Various metals, including palladium, copper, gold, and zinc, have been employed to catalyze the cyclization reactions that form the oxazole ring. researchgate.netresearchgate.netacs.orgclockss.org

Gold catalysts, in particular, have shown remarkable efficiency in the cycloisomerization of propargylic amides to form oxazoles. clockss.org Both gold(I) and gold(III) complexes can be used. For instance, a one-pot synthesis of substituted oxazoles from propargylic alcohols and amides has been developed using a gold catalyst, proceeding through a propargylic substitution followed by cycloisomerization. clockss.org

Copper-catalyzed methods have also been developed for the synthesis of polysubstituted oxazoles. One approach involves the direct coupling of α-diazoketones with nitriles. researchgate.net This reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization. Another copper-catalyzed protocol involves the intramolecular cyclization of β-(methylthio)enamides. researchgate.net

Palladium-catalyzed cross-coupling reactions are also instrumental in building complex oxazole structures. ignited.inresearchgate.net While often used for functionalization (see section 2.3.2), palladium catalysts can be involved in the ring-forming step itself.

Zinc catalysts, such as Zn(OTf)₂, have been utilized in tandem reactions, acting as both a π-acid and a σ-acid. acs.org This dual reactivity allows for the cycloisomerization of N-(propargyl)arylamides and subsequent allylic alkylation with allylic alcohols to produce functionalized oxazoles. acs.org

Table 2: Selected Transition Metal-Catalyzed Oxazole Syntheses

| Catalyst | Substrates | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Gold(I) or Gold(III) | Propargylic amides | Substituted oxazoles | Cycloisomerization | clockss.org |

| Copper | α-Diazoketones and nitriles | 2,4,5-Trisubstituted oxazoles | Cyclocondensation | researchgate.net |

| Zinc(OTf)₂ | N-(Propargyl)arylamides and allylic alcohols | Allylic oxazoles | Tandem cycloisomerization/allylic alkylation | acs.org |

| Cp*Co(III) | N-(Pivaloyloxy)amides and ynamides | 5-Aminooxazoles | Regioselective synthesis | researchgate.net |

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of oxazoles, often proceeding under mild conditions. rsc.orgnih.gov These methods can provide access to optically active oxazole derivatives. nih.govresearchgate.net

One strategy involves a cascade reaction that forms C-N, C-O, and C=N bonds in a single process through dual sp³ C-H activation, affording oxazole derivatives in air under mild conditions. rsc.orgnih.gov Another approach utilizes an organophotocatalyst. A thiol-based donor-acceptor organophotocatalyst, activated by visible light, can mediate a tandem oxidative cyclization to produce substituted oxazoles. rsc.org

Enantioselective synthesis of hydroxyalkyl- and aminoalkyl-substituted oxazoles has been achieved through a one-pot reaction cascade. nih.gov This process typically involves an organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a [3+2]-annulation with a 1,3-dinucleophilic species. nih.govresearchgate.net

Iodine(III)-mediated reactions have also been employed for the synthesis of highly substituted oxazoles from ketones and nitriles. mdpi.com Reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) can facilitate the formation of α-sulfonyloxy ketones, which are key intermediates in oxazole synthesis. mdpi.com

Functionalization and Derivatization Strategies for the this compound Core

Once the oxazole core is formed, further functionalization is often necessary to achieve the desired molecular complexity and biological activity. Direct C-H activation and metal-catalyzed cross-coupling reactions are powerful methods for this purpose.

Direct Arylation and Alkenylation of Oxazoles

Direct C-H arylation and alkenylation have become increasingly popular as they avoid the pre-functionalization of the heterocycle, leading to greater atom and step economy. thieme-connect.combeilstein-journals.org Palladium catalysts are frequently used for these transformations. thieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net

The palladium complex Pd(PPh₃)₄ has been shown to efficiently catalyze both the direct arylation and alkenylation of oxazoles at the C-2 position. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method is regioselective and tolerates a wide range of functional groups on both the oxazole and the coupling partner (aryl or alkenyl bromides). thieme-connect.comorganic-chemistry.org The reaction conditions typically involve a base such as t-BuOLi and a solvent like dioxane at elevated temperatures. thieme-connect.com This methodology allows for the synthesis of 2,5-diaryloxazoles and 2-vinyl-5-phenyloxazoles in good yields. organic-chemistry.org

By combining different direct arylation strategies, it is possible to selectively functionalize all three positions (C-2, C-4, and C-5) of the oxazole ring, providing a flexible route to triarylated oxazoles. thieme-connect.com For instance, C-5 arylation can be achieved using an "on water" protocol, while C-4 functionalization can be accomplished using methods developed by Fagnou and others. thieme-connect.com

Nickel-catalyzed direct arylation has also been reported as an alternative, particularly for reactions involving aryl chlorides and triflates. thieme-connect.com

Table 3: Direct C-H Functionalization of Oxazoles

| Position | Catalyst System | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| C-2 | Pd(PPh₃)₄ / t-BuOLi | Aryl/Alkenyl Bromides | 2-Aryl/Alkenyl Oxazoles | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| C-5 | Pd/PCy₃ / RCO₂H | Alkenes | 5-Alkenyl Oxazoles | mdpi.com |

| C-2 | NHC-Pd(II)-Im Complex | Aryl Chlorides | 2-Aryl (Benzo)oxazoles | researchgate.netacs.org |

Metal-Catalyzed Cross-Coupling Reactions at Oxazole Ring Positions

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi reactions, are versatile tools for introducing substituents at specific positions of the oxazole ring. ignited.inresearchgate.netresearchgate.netnih.gov These reactions typically require a pre-functionalized oxazole, such as a halo- or triflyloxy-substituted derivative. ignited.innih.gov

Palladium catalysts are predominantly used in these transformations. ignited.in For example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with aryl and heteroaryl boronic acids to yield 2,4-disubstituted oxazoles. ignited.in Similarly, 4-aryl-2-chlorooxazoles can be used as coupling partners. ignited.in

Regiocontrolled synthesis of bromooxazoles at the 2-, 4-, or 5-positions has been achieved through direct lithiation followed by reaction with an electrophilic bromine source. researchgate.netsci-hub.se These bromooxazole building blocks are then readily employed in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl groups. researchgate.netsci-hub.seacs.org

Sequential and iterative cross-coupling reactions allow for the synthesis of complex, polysubstituted oxazoles. ignited.innih.gov For instance, a 2,4-dihalooxazole can undergo a regioselective Suzuki-Miyaura coupling at one position, followed by a Stille coupling at the other, enabling a convergent synthesis of trisoxazoles. ignited.in This strategy has been applied to the synthesis of bis- and tris-oxazole units found in natural products. ignited.in

Table 4: Metal-Catalyzed Cross-Coupling of Functionalized Oxazoles

| Oxazole Substrate | Coupling Reaction | Catalyst | Coupling Partner | Product | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazoles | Suzuki | Palladium | Aryl/Heteroaryl boronic acids | 2,4-Disubstituted oxazoles | ignited.in |

| 4-Aryl-2-chlorooxazoles | Suzuki | Palladium | Aryl boronic acids | 2,4-Disubstituted oxazoles | ignited.in |

| 2-, 4-, or 5-Bromooxazoles | Suzuki-Miyaura | Palladium | Arylboronic acids | 2-, 4-, or 5-Aryloxazoles | researchgate.netsci-hub.se |

| 4-Trifloyloxazole | Stille/Negishi | Palladium | Alkyne-derived vinylmetallic reagents | 4-Vinyloxazoles | nih.gov |

| Oxazol-2-ylstannane | Stille | Palladium | Bromooxazole | Bisoxazole | ignited.in |

Multicomponent Reactions (MCRs) for Substituted Oxazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org Several MCRs are well-suited for the synthesis of substituted oxazoles.

One of the most prominent methods is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.govnih.govwikipedia.org To synthesize this compound using this method, 2,4-dimethylbenzaldehyde would be the required starting material. The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tolyl-sulfinic acid to yield the aromatic oxazole. mdpi.comnih.gov

The Ugi and Passerini reactions are other powerful isocyanide-based MCRs that can be adapted for oxazole synthesis. The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. researchgate.netslideshare.netnih.gov The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govresearchgate.netresearchgate.netsigmaaldrich.com The products of these reactions can be subsequently cyclized to form oxazoles, often in a one-pot sequence. For instance, a tandem Ugi/Robinson-Gabriel sequence can be employed to produce 2,4,5-trisubstituted oxazoles. nih.govresearchgate.netresearchgate.netsigmaaldrich.com The incorporation of a 2,4-dimethylphenyl moiety would depend on the selection of the appropriate starting material (e.g., a 2,4-dimethylphenyl-containing carboxylic acid or amine).

Table 4: Overview of Multicomponent Reactions for Oxazole Synthesis

| Reaction Name | Key Reactants | Intermediate/Product Type | Relevance to Target Synthesis |

|---|---|---|---|

| Van Leusen | Aldehyde, TosMIC, Base | Direct formation of 5-substituted oxazoles. | Requires 2,4-dimethylbenzaldehyde. nih.gov |

| Ugi | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino amide intermediate, followed by cyclization. | A 2,4-dimethylphenyl group can be introduced via the amine or carboxylic acid. nih.gov |

| Passerini | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide intermediate, followed by cyclization. | A 2,4-dimethylphenyl group can be introduced via the carboxylic acid. researchgate.net |

Regioselective Synthesis of 5-Substituted Oxazole Derivatives

The synthesis of oxazoles, particularly those substituted at the 5-position, often contends with challenges of regioselectivity. Modern synthetic chemistry has produced several robust methods that allow for precise control over the substitution pattern of the oxazole ring. These methods are crucial for creating specific isomers like this compound.

Key regioselective strategies include:

Gold-Catalyzed Intermolecular [3+2] Cycloaddition: A highly regioselective method for synthesizing 2,4,5-trisubstituted oxazoles involves the gold-catalyzed reaction of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents. rsc.orgmorressier.com This approach is noted for being a fast and convergent process compared to classical methods. morressier.com The regioselectivity is controlled by the electronic properties of the substituents on the alkyne, enabling predictable outcomes. rsc.org

Copper-Catalyzed Annulation: An efficient protocol for synthesizing 2,5-substituted 4-acyloxazoles and the regioisomeric 2,4-substituted 5-acyloxazoles has been developed using α-oxoketene dithioacetals or β-(methylthio)enone precursors. nih.govacs.org One pathway involves converting these precursors to α-bromo-β-(methylthio)enones, which then undergo a copper-catalyzed annulation with primary amides to yield 5-substituted oxazoles. nih.govacs.org This method proceeds via the formation of C4–N and C5–O bonds. acs.org

Iodine-Mediated Oxidative Cyclization: A complementary approach utilizes the same β-aroylenamide intermediates, which can be subjected to iodine-catalyzed intramolecular oxidative C-H functionalization. nih.govacs.org This reaction forms the C-O bond, leading to the regioisomeric 5-aroyloxazoles in excellent yields. nih.govacs.org Hypervalent iodine reagents, such as phenyliodine(III) triflate, have also been used to mediate the reaction between aryl methyl ketones and various nitriles, providing a direct and efficient route to 2-substituted-5-aryloxazoles. researchgate.net

Cobalt(III)-Catalyzed Formal [3+2] Cycloaddition: A simple and efficient protocol for the regioselective synthesis of 5-aminooxazoles has been developed using a Cp*Co(III) catalyst. acs.org This method involves the reaction of easily accessible N-(pivaloyloxy)amides with ynamides under mild conditions, demonstrating broad substrate scope and good functional group tolerance. acs.org

Palladium-Catalyzed Tandem Oxidative Cyclization: The synthesis of substituted oxazoles can be achieved via a palladium-catalyzed tandem oxidative cyclization. rsc.org This method has been used to create various substituted oxazoles, including those with dimethylphenyl moieties. rsc.org

A summary of these regioselective methods is presented below.

| Method | Catalyst/Reagent | Reactants | Key Feature | Reference |

| Intermolecular [3+2] Cycloaddition | Gold (Au) | Unsymmetrical internal alkynes, N-nucleophilic 1,3-N,O-dipole equivalents | High regioselectivity controlled by alkyne electronics. | rsc.org, morressier.com |

| Inter/Intramolecular Annulation | Copper (Cu) | α-bromo-β-(methylthio)enones, Primary amides | Forms C4-N and C5-O bonds to yield 5-thio/aryloxazoles. | nih.gov, acs.org |

| Intramolecular Oxidative C-H Functionalization | Iodine (I₂) | β-aroylenamides | Forms regioisomeric 5-aroyloxazoles via C-O bond formation. | nih.gov, acs.org |

| Direct Aryloxazole Synthesis | Phenyliodine(III) triflate | Aryl methyl ketones, Nitriles | Direct and efficient route to 2-substituted-5-aryloxazoles. | researchgate.net |

| Formal [3+2] Cycloaddition | Cobalt (Cp*Co(III)) | N-(pivaloyloxy)amides, Ynamides | Regioselective synthesis of 5-aminooxazoles. | acs.org |

| Tandem Oxidative Cyclization | Palladium (Pd(OAc)₂) | Enamides, Oxidant (e.g., Ag₂CO₃) | Synthesis of various substituted oxazoles. | rsc.org |

Strategies for Introducing the 2,4-Dimethylphenyl Moiety

The synthesis of the specific compound this compound requires the targeted introduction of the 2,4-dimethylphenyl group onto the oxazole core. This can be accomplished through several strategic approaches, primarily by using a pre-functionalized starting material or by adding the moiety to a pre-formed heterocyclic structure.

Use of Pre-functionalized Aromatic Compounds: A common and effective strategy involves using a starting material that already contains the 2,4-dimethylphenyl group. For instance, in syntheses that build the oxazole ring from multiple components, one of the key building blocks can be a 2,4-dimethylphenyl derivative. A palladium-catalyzed tandem oxidative cyclization has been employed to synthesize 4-(2,4-Dimethylphenyl)-2-methyl-5-phenyloxazole, a regioisomer of the target compound. rsc.org This synthesis starts with an enamide derived from a ketone bearing the 2,4-dimethylphenyl group. This highlights the principle of incorporating the desired moiety from the outset of the synthetic sequence.

Friedel-Crafts Type Reactions: Another powerful method for attaching the 2,4-dimethylphenyl group is through an electrophilic aromatic substitution, such as a Friedel-Crafts reaction. This approach was utilized in the synthesis of 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-1,3-oxazole. farmaciajournal.com The synthesis involved the reaction of a 4-benzyl-2-substituted-1,3-oxazol-5(4H)-one intermediate with m-xylene (B151644) (1,3-dimethylbenzene) in the presence of a Lewis acid catalyst like anhydrous aluminium trichloride. farmaciajournal.com This step directly installs the dimethylphenyl group at the C5 position of the oxazole ring.

These strategies are summarized in the following table.

| Strategy | Methodology | Precursor/Reagent | Description | Reference |

| Pre-functionalized Starting Material | Pd-Catalyzed Tandem Oxidative Cyclization | Enamide derived from a 2,4-dimethylphenyl ketone | The 2,4-dimethylphenyl group is part of a key reactant before the oxazole ring is formed. | rsc.org |

| Electrophilic Aromatic Substitution | Friedel-Crafts Reaction | 1,3-oxazol-5(4H)-one intermediate, m-xylene, Anhydrous AlCl₃ | The 2,4-dimethylphenyl group (from m-xylene) is added to a pre-formed oxazolone (B7731731) ring. | farmaciajournal.com |

Chemical Reactivity and Mechanistic Studies of 5 2,4 Dimethylphenyl Oxazole

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring in 5-(2,4-Dimethylphenyl)oxazole is an electron-deficient aromatic system, which influences its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Reactivity:

The oxazole ring itself is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmdbm.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is typically C4 > C5 > C2. pharmdbm.com In the case of this compound, the presence of the electron-donating 2,4-dimethylphenyl group at the C5 position can influence this reactivity pattern. The methyl groups on the phenyl ring donate electron density, which can somewhat activate the oxazole ring. However, the pyridine-type nitrogen at position 3 has an electron-withdrawing inductive effect, which generally deactivates the ring towards electrophiles. pharmdbm.com Reactions like nitration and sulfonation are typically difficult to achieve on the oxazole ring itself without forcing conditions, which may lead to degradation of the molecule. pharmdbm.com

Nucleophilic Reactivity:

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is flanked by the electronegative oxygen and nitrogen atoms. pharmdbm.com Strong bases can deprotonate the C2 position, especially if it is unsubstituted, forming an anion that can then react with electrophiles. pharmdbm.com The nitrogen atom at the 3-position possesses a lone pair of electrons and can act as a nucleophile, for example, in N-alkylation reactions to form oxazolium salts. pharmdbm.comevitachem.com The oxazole ring can also participate in cycloaddition reactions, behaving as a diene in Diels-Alder reactions, a characteristic attributed to the furan-type oxygen atom at the 1-position. pharmdbm.com

Transformations of the 2,4-Dimethylphenyl Substituent

The 2,4-dimethylphenyl group attached to the oxazole ring can undergo its own set of chemical transformations, primarily electrophilic aromatic substitution.

The two methyl groups on the phenyl ring are electron-donating and activate the aromatic ring towards electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves. However, the substitution pattern on the 2,4-dimethylphenyl ring and the steric bulk of the oxazole moiety at C1 will influence the regioselectivity of these reactions. The position para to the methyl group at C2 (i.e., C5 of the phenyl ring) and the position ortho to the methyl group at C4 (i.e., C3 or C5 of the phenyl ring) are the most activated sites. Steric hindrance from the adjacent oxazole ring may limit reactions at the C3 and C5 positions of the phenyl ring.

Under harsh conditions, the methyl groups themselves can be susceptible to oxidation to form carboxylic acids or can be halogenated.

Reaction Mechanism Elucidation for Key Synthetic Pathways

Several synthetic strategies can be employed for the synthesis of 5-substituted oxazoles like this compound. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern.

One common approach involves the cyclodehydration of α-acylamino ketones. researchgate.net For the synthesis of this compound, a plausible pathway would start from an α-aminoketone derived from 2,4-dimethylacetophenone.

A proposed synthetic mechanism is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an N-acyl-α-amino ketone. In this case, the synthesis could proceed as follows:

Acylation: An appropriate amino ketone is acylated. For a this compound, this would involve a derivative where the 2,4-dimethylphenyl group is part of the ketone moiety.

Cyclization: The resulting N-acyl-α-amino ketone undergoes intramolecular cyclization, typically promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride. revistadechimie.ro The keto-enol tautomerism of the amide is a key step, allowing the nucleophilic oxygen of the enol to attack the carbonyl carbon of the ketone.

Dehydration: The resulting oxazoline (B21484) intermediate is then dehydrated to form the aromatic oxazole ring.

Another versatile method is the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the formation of the oxazole ring from an aldehyde. To synthesize this compound via this route, one would react 2,4-dimethylbenzaldehyde (B100707) with TosMIC in the presence of a base. The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, intramolecular cyclization, and subsequent elimination of the tosyl group to form the oxazole.

Modern synthetic approaches also include metal-catalyzed reactions, such as those involving gold or palladium, which can facilitate the synthesis of highly substituted oxazoles under mild conditions. mdpi.combeilstein-journals.org For instance, a one-pot synthesis of trisubstituted oxazoles has been developed using a dehydrative condensing reagent followed by a Suzuki-Miyaura coupling, highlighting the modularity of modern synthetic methods. beilstein-journals.org

| Synthetic Pathway | Key Reagents | General Mechanism |

| Robinson-Gabriel Synthesis | α-Acylamino ketone, Dehydrating agent (e.g., H₂SO₄, POCl₃) | Intramolecular cyclization and dehydration |

| van Leusen Reaction | Aldehyde (2,4-dimethylbenzaldehyde), Tosylmethyl isocyanide (TosMIC), Base | Nucleophilic addition, cyclization, and elimination |

| Metal-Catalyzed Synthesis | Carboxylic acids, amino acids, boronic acids, Metal catalyst (e.g., Pd, Au) | Multi-component reactions, cross-coupling |

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by the inherent stability of the oxazole ring and the nature of its substituents.

Chemical Stability:

Oxazoles are generally considered to be stable aromatic compounds. However, the presence of certain functional groups can render them susceptible to degradation under specific conditions. For example, oxazoles with hydroxy or carboxy substituents can be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound lacks these specific groups, the oxazole ring can still be cleaved under strongly acidic or basic conditions, leading to hydrolysis of the ring system.

Photodegradation:

Aryl-substituted oxazoles are known to be photoactive and can undergo photodegradation. ucl.ac.uk Irradiation can lead to photoinduced isomerization and degradation. researchgate.net For instance, studies on 5-phenyloxazoles have shown that they can undergo photoisomerization to isoxazoles or other rearranged products. researchgate.net The exact degradation pathway for this compound under photochemical conditions would likely involve similar rearrangements and cleavage of the oxazole ring. The presence of the dimethylphenyl group might influence the photostability compared to an unsubstituted phenyloxazole.

Thermal Stability:

Oxazole rings are generally thermally stable. The stability of this compound would be expected to be high, allowing for its use in applications that may involve elevated temperatures. The stability can be influenced by the presence of other functional groups; for instance, oxadiazole rings, which contain an additional nitrogen atom, are noted to have enhanced thermal stability compared to oxazoles.

| Condition | Potential Degradation Pathway | Influencing Factors |

| Strong Acid/Base | Hydrolytic ring cleavage | pH, temperature, presence of water |

| UV Irradiation | Photoisomerization, ring cleavage | Wavelength of light, solvent, presence of oxygen |

| High Temperature | Generally stable, potential for decomposition at very high temperatures | Presence of other functional groups, atmosphere (inert vs. oxidative) |

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the spectroscopic and structural elucidation of the compound This compound could not be located.

The search encompassed queries for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and X-ray crystallography.

While information exists for structurally similar compounds, such as isoxazole (B147169) isomers (e.g., 5-(3,4-dimethylphenyl)-3-phenylisoxazole) and other oxazole derivatives with different substitution patterns, no publications containing the specific analytical data required to fulfill the requested article outline for this compound were identified. The strict requirement to focus solely on this specific compound prevents the use of data from related molecules as it would be scientifically inaccurate.

Therefore, the detailed analysis for the following sections cannot be provided at this time:

Spectroscopic and Structural Elucidation of 5 2,4 Dimethylphenyl Oxazole

X-ray Crystallography for Solid-State Molecular Structure Determination

Further research or de novo synthesis and characterization would be required to generate the experimental data necessary to populate these sections.

Computational and Theoretical Investigations of 5 2,4 Dimethylphenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These computational methods allow for the detailed investigation of molecular structures, electronic characteristics, and spectroscopic profiles, providing insights that are often complementary to experimental data. For 5-(2,4-Dimethylphenyl)oxazole, these calculations can elucidate the influence of the 2,4-dimethylphenyl substituent on the electronic environment and reactivity of the oxazole (B20620) ring.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio quantum chemistry methods used to study molecular systems. wikipedia.org The HF method provides a foundational approximation by considering each electron in the mean field of all other electrons, representing the many-electron wavefunction as a single Slater determinant. wikipedia.orgscribd.com While a crucial first step, HF theory neglects electron correlation.

DFT methods, on the other hand, incorporate electron correlation effects by using functionals of the electron density, generally leading to more accurate results for a comparable computational cost. The B3LYP functional, a hybrid functional that combines HF exchange with DFT exchange-correlation, is widely used for studying organic molecules, including heterocyclic systems like oxazoles. mdpi.comdntb.gov.ua

For a molecule like this compound, these methods are first employed to determine its most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties, such as dipole moment, polarizability, and hyperpolarizability, are crucial for understanding the molecule's behavior in electric fields and its potential for applications in nonlinear optics (NLO). researchgate.netresearchgate.net For instance, studies on related oxazole derivatives have used DFT calculations to predict NLO properties, often comparing the calculated first-order hyperpolarizability (β) to that of urea, a standard reference material. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties Calculated for an Oxazole Derivative using DFT/HF Methods This table presents typical data obtained from quantum chemical calculations on related oxazole systems to illustrate the outputs of these methods.

| Property | Calculation Method | Basis Set | Calculated Value | Unit |

|---|---|---|---|---|

| Ground State Energy | HF | 6-31G(d,p) | Varies | Hartrees |

| Ground State Energy | DFT (B3LYP) | 6-31G(d,p) | Varies | Hartrees |

| Dipole Moment (μ) | DFT (B3LYP) | 6-311++G(d,p) | ~2-5 | Debye |

| Mean Polarizability (α) | DFT (B3LYP) | 6-311++G(d,p) | ~20-40 | ų |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. slideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. numberanalytics.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are key indicators of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack and its potential to participate in pericyclic reactions. imperial.ac.uk The electron-donating dimethylphenyl group is expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles. Computational studies on similar heterocyclic systems have shown that FMO analysis provides crucial insights into their reactivity and electronic transitions, such as those observed in UV-Vis spectra (e.g., HOMO → LUMO transitions). mdpi.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Model Oxazole System This table provides example data to demonstrate the parameters derived from FMO analysis.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 6.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 to 3.0 |

Vibrational frequency calculations serve a dual purpose in computational chemistry. Firstly, they are used to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface, which is verified if all calculated frequencies are real (i.e., no imaginary frequencies). q-chem.com Secondly, these calculations predict the infrared (IR) and Raman spectra of the molecule. q-chem.com

By comparing the calculated vibrational frequencies and intensities with experimental data from FT-IR and FT-Raman spectroscopy, the molecular structure can be confirmed. nih.gov This correlation allows for a detailed assignment of specific vibrational modes to the observed spectral bands. researchgate.net For a substituted oxazole like this compound, this analysis would help assign characteristic vibrations of the oxazole ring, the phenyl ring, and the methyl groups, such as C-H, C=N, C=C, and C-O stretching and bending modes. Studies on related molecules have demonstrated excellent agreement between theoretical frequencies calculated at the DFT level and experimental spectra. researchgate.netnih.gov

Table 3: Representative Calculated Vibrational Frequencies and Assignments for an Oxazole Derivative Data adapted from calculations on a similar molecule, Oxazole, 4,5-dihydro-2-methyl-, to exemplify the output. nist.gov

| Mode Number | Frequency (cm⁻¹) (Calculated) | IR Intensity (km/mol) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 1 | 3125 | 3.82 | A' C-H Stretch |

| 2 | 3002 | 10.38 | A' C-H Stretch (Methyl) |

| 3 | 2994 | 48.46 | A' C-H Stretch (Methyl) |

| 5 | 1698 | 119.89 | A' C=N Stretch |

| 8 | 1441 | 9.00 | A' CH₂ Scissoring |

| 9 | 1376 | 45.00 | A' CH₃ Symmetric Bend |

| 12 | 1216 | 86.57 | A' Ring Stretch |

| 14 | 984 | 84.59 | A' C-O Stretch |

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, offering a level of detail that is often inaccessible through experimental means alone. By modeling reaction pathways, chemists can identify intermediates, locate transition states (the highest energy point along the reaction coordinate), and calculate activation energies, which govern the reaction rate.

For reactions involving oxazoles, such as their synthesis or subsequent functionalization, these methods can be used to compare different potential mechanisms. For example, the synthesis of substituted oxazoles can proceed through various cyclization pathways. revistadechimie.ro Computational modeling can determine the most energetically favorable route.

Transition state (TS) modeling is a key component of this analysis. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Locating the TS and calculating its energy relative to the reactants allows for the prediction of reaction kinetics. Advanced techniques combining quantum mechanics (QM) with experimental data, such as kinetic isotope effects (KIEs), can provide a highly detailed picture of the TS structure. ufl.edu For instance, in enzymatic reactions, modeling has shown how the active site stabilizes the transition state through specific interactions like hydrogen bonding and electrostatic catalysis, thereby accelerating the reaction. ufl.edu While specific studies on this compound are not prevalent, these established methodologies could be applied to understand its formation, stability, and reactivity in various chemical transformations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, molecules are dynamic entities. Molecular modeling and, in particular, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. rug.nlwustl.edu

Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. utdallas.edu For this compound, a key flexible bond is the one connecting the phenyl and oxazole rings. The rotation around this bond will be influenced by steric hindrance from the ortho-methyl group. Computational methods, such as Monte Carlo conformational searches followed by DFT optimization, can be used to map the potential energy surface and determine the populations of different conformers based on a Boltzmann distribution. rsc.org

Molecular dynamics simulations go a step further by solving Newton's equations of motion for all atoms in the system over time, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with surrounding molecules (like solvent or a biological receptor). wustl.edu MD is particularly useful for studying intermolecular interactions, such as hydrogen bonds or π-π stacking, that are crucial for understanding how a molecule binds to a target protein or self-assembles. ufl.edu For example, MD simulations can be used to model how an oxazole derivative fits into an enzyme's active site, revealing the key interactions that stabilize the bound complex.

Table 4: Conceptual Outcome of a Conformational Analysis for this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Steric Interactions |

|---|---|---|---|---|

| 1 | ~45° | 0.00 | High | Minimized clash between ortho-methyl and oxazole ring |

| 2 | ~135° | Low | Moderate | Moderate clash between ortho-methyl and oxazole ring |

| 3 | 0° (Planar) | High | Low | Significant clash between ortho-methyl and oxazole H/N |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazole Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. SAR involves qualitatively assessing how changes to a molecule's scaffold and functional groups affect its potency, selectivity, or other biological endpoints. ajrconline.org QSAR takes this a step further by using statistical methods to build mathematical models that quantitatively link structural features (descriptors) to activity. researchgate.netnih.gov

Oxazole derivatives are a rich area for SAR and QSAR studies due to their prevalence in bioactive compounds. Research has shown that the biological activity of these compounds can be finely tuned by altering the substituents on the oxazole and any attached aryl rings.

Key findings from SAR studies on various oxazole derivatives include:

Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the oxazole core are critical. In one study of PPARα/γ agonists, a methyl group at the 3-position of the phenyl ring conferred more potent PPARγ activity than a methyl group at the 4-position. jst.go.jp For antifungal benzoxazoles, substituting the 5-position of the fused ring system with electron-withdrawing groups like a nitro group was found to increase activity. researchgate.net

Importance of the Heterocyclic Core: QSAR studies have revealed that the core heterocyclic structure itself is a key determinant of activity. For example, an oxazolo[4,5-b]pyridine (B1248351) ring system was found to be preferable to a benzoxazole (B165842) ring for antifungal activity. researchgate.net In another series of PDE4B inhibitors, a 3,5-dimethylpyrazole (B48361) residue attached to the oxazole was deemed essential for bioactivity. nih.gov

These studies highlight that a systematic exploration of substituents around the this compound scaffold would be a rational approach to developing derivatives with optimized biological activity. The existing 2,4-dimethyl substitution pattern already provides a specific electronic and steric profile that influences its properties and makes it a valuable starting point for further SAR exploration.

Table 5: Summary of Structure-Activity Relationship (SAR) Findings for Bioactive Oxazole Derivatives

| Molecular Scaffold | Position of Variation | Substituent Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Phenyl-oxazole | Phenyl ring, 3-position vs. 4-position | 3-Me > 4-Me | PPARγ Agonism | jst.go.jp |

| Benzoxazole | Fused ring, 5-position | Electron-withdrawing groups (e.g., -NO₂) increase activity | Antifungal (C. albicans) | researchgate.net |

| Phenyl-oxazole | Attached heterocycle | 3,5-dimethylpyrazole is essential for activity | PDE4B Inhibition | nih.gov |

Descriptor Selection and Calculation for Structural Representation

The foundation of any computational model is the numerical representation of the molecule's structure. This is achieved by calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique structural features for use in modeling studies. researchgate.netfrontiersin.org

The process begins with the generation of the compound's 3D structure, often using software like Chemaxon. researchgate.net Subsequently, specialized programs such as Dragon or PaDEL are employed to calculate a wide array of descriptors. researchgate.netfrontiersin.org These descriptors can be categorized into different classes, each providing distinct information about the molecule.

Commonly Calculated Molecular Descriptor Classes for QSAR Studies

| Descriptor Class | Description | Examples | Relevance to this compound |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count, Rotatable Bond Count. | Provides basic information on size and flexibility. |

| 2D Descriptors | Derived from the 2D representation of the molecule. | Topological Indices, Connectivity Indices, MACCS Fingerprints. frontiersin.org | Encodes information about atom connectivity, branching, and the presence of specific substructures. |

| 3D Descriptors | Calculated from the 3D coordinates of the atoms. | Geometrical Descriptors (e.g., surface area, volume), 3D-MoRSE Descriptors. | Describes the molecule's shape, size, and spatial arrangement of atoms. |

| Physicochemical Properties | Empirically derived or calculated properties. | LogP (lipophilicity), Molar Refractivity, Polarizability. scispace.com | Relates to the compound's pharmacokinetic behavior, such as membrane permeability. |

| Quantum Chemical Descriptors | Derived from quantum mechanics calculations (e.g., DFT). irjweb.com | HOMO/LUMO energies, Dipole Moment, Net Atomic Charges. scispace.com | Provides insight into electronic structure, stability, and sites prone to electrophilic or nucleophilic attack. researchgate.net |

The selection of descriptors is a critical step, as the inclusion of irrelevant or redundant variables can lead to overfitting and poor model predictivity. "Pruning methods" or other feature selection algorithms are often used to identify the most relevant subset of descriptors for building a robust model. researchgate.net

Statistical and Machine Learning Approaches in Model Development

Once descriptors are calculated, statistical and machine learning techniques are used to build predictive models. These models aim to establish a mathematical relationship between the selected descriptors (the independent variables) and a specific property of interest, such as biological activity or reactivity (the dependent variable). mdpi.combeilstein-journals.org

For a dataset of oxazole derivatives, the compounds are typically divided into a training set and a test set. tandfonline.com The training set is used to construct the model, while the test set, containing compounds not used in model development, is used to evaluate its predictive power and robustness. tandfonline.com A common validation technique is 5-fold cross-validation, which assesses the model's internal consistency. researchgate.net

Several machine learning algorithms have been successfully applied in the study of heterocyclic compounds like oxazoles. researchgate.netresearchgate.netnih.gov

Machine Learning and Statistical Methods in QSAR Modeling

| Method | Type | Description | Application in Oxazole Studies |

| Partial Least Squares (PLS) | Linear Regression | A statistical method that finds a linear relationship between predictors (descriptors) and response variables. It is robust when dealing with a large number of correlated descriptors. | Used to develop QSAR models correlating structural features of oxazoles with their biological activity. researchgate.net |

| Kernel-based Partial Least Squares (KPLS) | Non-linear Regression | An extension of PLS that can model non-linear relationships by mapping the data into a higher-dimensional feature space using a kernel function. researchgate.net | Shown to improve predictive ability for QSAR models of oxazole derivatives. mdpi.comresearchgate.net |

| Associative Neural Networks (ASNN) | Machine Learning | A type of artificial neural network that can capture complex, non-linear patterns in data. It consists of an ensemble of feed-forward neural networks. | Utilized to create highly accurate QSAR models for predicting the anticancer activity of oxazole derivatives, achieving accuracies in the range of 0.96-0.97. researchgate.net |

| Hierarchical Clustering | Unsupervised Learning | A method used to group similar compounds based on their structural features (e.g., molecular fingerprints) before model development. | Applied to datasets of oxazole derivatives to segregate them into more structurally homogenous subsets, which can improve the statistical robustness and predictive power of subsequent QSAR models. mdpi.comresearchgate.net |

The ultimate goal is to develop a model with high internal consistency (e.g., high R²) and strong external predictive ability (e.g., high R²pred) for the test set, ensuring its applicability for screening new, untested compounds like this compound. mdpi.comtandfonline.com

Application in Predicting Chemical Reactivity and Molecular Interactions

Computational models are powerful tools for predicting how this compound might behave chemically and interact with biological systems. Density Functional Theory (DFT) is a particularly useful quantum chemistry method for probing the electronic structure and reactivity of molecules. scispace.comirjweb.com

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com